molecular formula C20H24FN3O2 B2407076 2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920407-74-5

2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B2407076
CAS No.: 920407-74-5
M. Wt: 357.429
InChI Key: RYSIBHUHCQXFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as hydrazine and a fluorinated aromatic compound under controlled conditions.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
  • 2-cyclohexyl-N-(2-((6-(4-bromophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSIBHUHCQXFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.